3-(3-Fluoro-5-methylphenyl)azetidine
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Overview
Description
3-(3-Fluoro-5-methylphenyl)azetidine is a four-membered nitrogen-containing heterocyclic compound Azetidines, including this compound, are known for their strained ring structure, which makes them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylphenyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves scalable and efficient methods such as photo-induced copper catalysis via [3+1] radical cascade cyclization . This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and a broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated amines.
Scientific Research Applications
3-(3-Fluoro-5-methylphenyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenyl)azetidine involves its interaction with specific molecular targets. The compound can inhibit tubulin polymerization, leading to the disruption of microtubule dynamics . This action induces apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl2 and survivin and upregulating pro-apoptotic proteins like Bax .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroazetidine: A simpler analog with a single fluorine atom on the azetidine ring.
3,3-Difluoroazetidine: A derivative with two fluorine atoms on the azetidine ring, making it more lipophilic.
Uniqueness
3-(3-Fluoro-5-methylphenyl)azetidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenyl)azetidine |
InChI |
InChI=1S/C10H12FN/c1-7-2-8(4-10(11)3-7)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |
InChI Key |
DMJHCTKGUAGGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CNC2 |
Origin of Product |
United States |
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